molecular formula C19H15Cl2N3OS B10933645 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B10933645
M. Wt: 404.3 g/mol
InChI Key: RADXIUZVHIRAEK-UHFFFAOYSA-N
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Description

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a sulfanyl group, as well as an acetamide moiety attached to a 2-methylphenyl group. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound and a nucleophile such as sodium sulfide.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent and a catalyst such as copper(I) iodide.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, and the reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the acetamide moiety. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium sulfide, and copper(I) iodide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and acetamide derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors

    Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a promising candidate for further development.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : This compound shares a similar pyrimidine core and sulfanyl group but differs in the substitution pattern on the aromatic ring.
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide : This compound has a similar structure but includes additional functional groups that may affect its biological activity.

Uniqueness

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and an acetamide moiety. This combination of structural features contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-4-2-3-5-16(12)23-18(25)11-26-19-22-7-6-17(24-19)13-8-14(20)10-15(21)9-13/h2-10H,11H2,1H3,(H,23,25)

InChI Key

RADXIUZVHIRAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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